molecular formula C17H14F2N4O B2469041 2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034507-19-0

2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2469041
CAS No.: 2034507-19-0
M. Wt: 328.323
InChI Key: YOGZQJFGTPNCHI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide ( 2034507-19-0) is a synthetic small molecule with a molecular formula of C17H14F2N4O and a molecular weight of 328.32 g/mol . This benzamide derivative features a hybrid structure incorporating imidazole and pyridine heterocycles, which are privileged scaffolds in medicinal chemistry known for their ability to interact with various biological targets . Compounds with this core structure are frequently investigated for their potential pharmacological properties. Patents suggest that related imidazole derivatives have been studied for potential use in treating disorders of the central nervous system, including conditions like epilepsy, convulsions, pain, and Parkinson's disease . The molecular framework is of significant interest in early-stage drug discovery and biochemical research, particularly in the design and synthesis of novel heterocyclic compounds . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c18-13-4-1-5-14(19)15(13)17(24)22-8-10-23-9-7-21-16(23)12-3-2-6-20-11-12/h1-7,9,11H,8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGZQJFGTPNCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CN=C2C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with various nucleophiles replacing the fluorine atoms.

    Oxidation: Oxidized derivatives of the imidazole or pyridine rings.

    Reduction: Reduced forms of the imidazole or pyridine rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide exhibit inhibitory effects on various cancer cell lines. The compound's structure allows it to interact with specific kinases involved in tumor growth, particularly c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs) and other malignancies.

Case Study : A study demonstrated that imidazo[1,2-a]pyridine derivatives showed significant inhibition of c-KIT mutations associated with GISTs. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent targeting c-KIT mutations .

Antiviral Properties

The compound has shown potential as an antiviral agent. Research has indicated that derivatives of imidazo[1,2-a]pyridine possess activity against various viral pathogens due to their ability to interfere with viral replication processes.

Case Study : A recent investigation into N-Heterocycles revealed that certain derivatives exhibited superior antiviral activity compared to standard treatments like ribavirin. The structural modifications present in compounds like this compound could enhance this activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications in the fluorine substituents and the imidazole ring can significantly affect the compound's potency and selectivity against target proteins.

ModificationEffect on Activity
Addition of FluorineIncreases lipophilicity and binding affinity
Alteration of Ethyl LinkerAffects spatial orientation and interaction with targets

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the imidazole and pyridine rings can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences between the target compound and selected analogs from the evidence:

Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Hypothesized Therapeutic Use
Target Compound Benzamide 2,6-Difluoro, pyridin-3-yl-imidazole-ethyl ~387.36* Cancer, viral infections†
Example 1 from Benzamide Thiazolylmethylthio, trifluoromethyl-pyridine ~470.44 Cancer, viral infections
Compound 155 () Benzamide-quinazolinone Purine-aminoethyl, methylquinazolinone 455.44 Not specified

*Calculated based on formula; †Inferred from ; ‡Representative analog: N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide.

Functional Implications

A. Substituent Effects on Target Binding
  • Target Compound : The pyridin-3-yl-imidazole group may enhance interactions with kinase or receptor active sites through hydrogen bonding (imidazole N–H) and π-stacking (pyridine ring). Fluorine atoms increase membrane permeability and stability against oxidative metabolism .
  • Analogs : Thiazole/thiophene-methylthio groups introduce sulfur atoms, which may improve metal coordination (e.g., in enzyme inhibition) but could increase susceptibility to oxidation compared to the target’s imidazole .
B. Pharmacokinetic Considerations
  • Lipophilicity: The target compound’s fluorine substituents increase logP (~2.8 estimated) compared to non-fluorinated analogs, favoring blood-brain barrier penetration.
  • Metabolic Stability : Imidazole rings are generally resistant to CYP450-mediated metabolism, whereas thioether groups in analogs may form sulfoxides, reducing half-life .
C. Therapeutic Potential

While analogs are explicitly cited for cancer and viral infections, the target compound’s pyridine-imidazole system could offer improved selectivity for specific targets (e.g., tyrosine kinases or viral proteases). Compound 155’s purine linkage suggests a distinct mechanism, possibly in nucleotide metabolism pathways .

Biological Activity

2,6-Difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound notable for its unique structural features, which include a benzamide core with fluorine substitutions and an ethyl chain linking pyridine and imidazole rings. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug design and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2,6-difluoro-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide. Its molecular formula is C17H14F2N4OC_{17}H_{14}F_2N_4O, with a molecular weight of approximately 348.32 g/mol. The structure is characterized by:

  • Fluorinated Benzamide Core : Enhances lipophilicity and potential binding interactions.
  • Pyridine and Imidazole Rings : Known for their roles in biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms may enhance binding affinity through hydrogen bonding and hydrophobic interactions. Additionally, the imidazole and pyridine rings can engage in π-π stacking interactions, which are crucial for molecular recognition processes.

Biological Activity Overview

Research indicates that compounds containing imidazole and pyridine moieties exhibit a range of biological activities:

  • Antimicrobial Activity : Derivatives of imidazole have shown significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitubercular Activity : Similar compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results with IC50 values indicating effective inhibition .
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitubercular Agents : A study synthesized various benzamide derivatives, including those similar to our compound, which exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
CompoundIC50 (μM)IC90 (μM)Toxicity (HEK-293)
6a1.353.73Non-toxic
6e1.804.00Non-toxic
6k2.1840.32Non-toxic

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps, including the formation of the difluorobenzamide and the cyclization of pyridine derivatives to form the imidazole ring . The structure-activity relationship suggests that modifications in the substituents on the benzamide core can significantly affect biological potency.

Q & A

Q. What are the established synthetic routes for 2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide, and what are their critical reaction conditions?

The synthesis typically involves multi-step reactions:

Core Formation : Cyclization to construct the pyridinyl-imidazole moiety, often using precursors like pyridin-3-yl amines and imidazole derivatives under acidic or basic conditions .

Coupling Reactions : The benzamide group is introduced via amide bond formation between 2,6-difluorobenzoyl chloride and the ethyl-linked pyridinyl-imidazole intermediate. This step may require coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .

Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the final product, with yields ranging from 40% to 65% depending on reaction optimization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the presence of difluoro groups (δ ~160-165 ppm for 19^19F coupling) and the pyridinyl-imidazole moiety (aromatic protons at δ 7.0–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+^+) at m/z 358.12 (calculated) .
  • X-ray Crystallography : For crystalline derivatives, bond angles and torsion angles validate the spatial arrangement of the pyridinyl-imidazole and benzamide groups .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the pyridinyl nitrogen and imidazole ring often show high electron density, influencing binding to biological targets .
  • Molecular Dynamics (MD) : Simulates interactions with proteins (e.g., kinases) to predict binding affinities and conformational stability .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Variable Temperature NMR : Resolves dynamic effects like tautomerism in the imidazole ring .
  • Isotopic Labeling : 15^15N or 19^19F labeling clarifies ambiguous coupling patterns .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., triazolopyridazine derivatives) to identify substituent-induced shifts .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Catalytic Hydrogenation : Use of Pd/C under H2H_2 atmosphere for selective deprotection of intermediates (e.g., benzyl groups) without affecting the imidazole core .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer in exothermic steps (e.g., cyclization), reducing side reactions like oligomerization .
  • Design of Experiments (DoE) : Statistical optimization of parameters (temperature, solvent polarity, catalyst loading) to maximize yield .

Q. What are the environmental fate and ecotoxicological risks of this compound?

  • Environmental Persistence : Assessed via hydrolysis studies (pH 5–9) and photodegradation under UV light. The difluoro groups may enhance stability, requiring advanced oxidation processes for degradation .
  • Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC50_{50}) and bioaccumulation potential (log KowK_{ow}) are critical for risk evaluation .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be addressed for biological assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently to improve bioavailability .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions.
  • Powder X-ray Diffraction (PXRD) : Unique diffraction patterns distinguish crystalline forms .

Q. How do steric and electronic effects of substituents influence biological activity?

  • Structure-Activity Relationship (SAR) : Systematic substitution of fluorine or pyridinyl groups reveals:
    • Fluorine : Enhances metabolic stability and membrane permeability.
    • Pyridinyl-Imidazole : Critical for hydrogen bonding with ATP-binding pockets in kinase targets .

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